Superior Oral Efficacy of AM-8191 HCl Compared to Parent Compound AM-8085
AM-8191 HCl, as a representative of the amide analog series, demonstrates a 4-fold improvement in oral efficacy compared to its parent compound, AM-8085. The study explicitly notes that the C-3 fluoro analog (characteristic of the AM-8191 series) showed an ED50 of 3.9 mg/kg, which is 4-fold better than the parent AM-8085 [1]. This indicates a significant advancement in the pharmacokinetic/pharmacodynamic profile of the NBTI class achieved through specific chemical modifications.
| Evidence Dimension | Oral Efficacy (ED50) |
|---|---|
| Target Compound Data | ED50 = 3.9 mg/kg (for the C-3 fluoro analog, representative of the AM-8191 series) |
| Comparator Or Baseline | AM-8085 (Parent compound) |
| Quantified Difference | 4-fold improvement |
| Conditions | Murine bacteremia model of Staphylococcus aureus infection |
Why This Matters
For procurement, this directly translates to a lower required dose to achieve therapeutic effect, which can improve the therapeutic window and reduce the cost and complexity of in vivo studies.
- [1] Singh SB, et al. Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-6). Bioorg Med Chem Lett. 2015 Sep 1;25(17):3636-43. View Source
